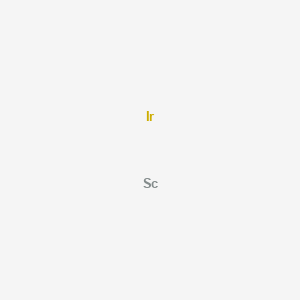

Iridium--scandium (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iridium–scandium (1/1) is a binary intermetallic compound composed of iridium and scandium in a 1:1 atomic ratio. This compound is part of the iridium-scandium system, which includes several intermediate phases. Iridium and scandium are both transition metals, with iridium known for its high density, corrosion resistance, and high melting point, while scandium is valued for its lightweight and strength-enhancing properties when alloyed with other metals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of iridium–scandium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental iridium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 1000°C to 1500°C .

Industrial Production Methods

Industrial production of iridium–scandium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure thorough mixing and homogeneity of the alloy. The molten alloy is then rapidly cooled to form the desired intermetallic compound .

Analyse Chemischer Reaktionen

Types of Reactions

Iridium–scandium (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at high temperatures, forming oxides of iridium and scandium.

Reduction: Reduction reactions can be used to revert the oxides back to the metallic state.

Substitution: Substitution reactions may occur with other metals, leading to the formation of different intermetallic compounds.

Common Reagents and Conditions

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas or carbon monoxide.

Substitution: Reactions with other metals such as aluminum or titanium can be carried out in a molten state.

Major Products

Oxidation: Iridium oxide (IrO₂) and scandium oxide (Sc₂O₃).

Reduction: Metallic iridium and scandium.

Substitution: Formation of new intermetallic compounds such as iridium-aluminum or scandium-titanium alloys.

Wissenschaftliche Forschungsanwendungen

Iridium–scandium (1/1) has several scientific research applications due to its unique properties:

Wirkmechanismus

The mechanism of action of iridium–scandium (1/1) in various applications involves its ability to form stable complexes and its resistance to corrosion and oxidation. In catalysis, the compound facilitates reactions by providing active sites for the reactants. In biological and medical applications, its luminescent properties and ability to generate reactive oxygen species play a crucial role .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Iridium-aluminum (IrAl): Known for its high-temperature stability and use in aerospace applications.

Scandium-aluminum (ScAl): Valued for its lightweight and strength-enhancing properties in alloys.

Iridium-titanium (IrTi): Used in high-temperature and corrosion-resistant applications.

Uniqueness

Iridium–scandium (1/1) stands out due to its combination of high melting point, corrosion resistance, and lightweight properties. This makes it particularly suitable for applications requiring both high strength and resistance to extreme conditions .

Eigenschaften

CAS-Nummer |

12030-53-4 |

|---|---|

Molekularformel |

IrSc |

Molekulargewicht |

237.17 g/mol |

IUPAC-Name |

iridium;scandium |

InChI |

InChI=1S/Ir.Sc |

InChI-Schlüssel |

JWZJOUVAKLVAPX-UHFFFAOYSA-N |

Kanonische SMILES |

[Sc].[Ir] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)

![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)